2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde
Description
Properties
IUPAC Name |
2-chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidine-6-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O2S/c12-11-13-8-5-7(6-16)18-9(8)10(14-11)15-1-3-17-4-2-15/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFAKZIZFIXKDFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC3=C2SC(=C3)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80672148 | |
| Record name | 2-Chloro-4-(morpholin-4-yl)thieno[3,2-d]pyrimidine-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80672148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885618-31-5 | |
| Record name | 2-Chloro-4-(morpholin-4-yl)thieno[3,2-d]pyrimidine-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80672148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde involves several steps. One common synthetic route includes the reaction of 2-chlorothiophene-3-carbaldehyde with morpholine and subsequent cyclization with cyanamide . The reaction conditions typically involve the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Chemical Reactions Analysis
2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon . Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, thereby modulating their activity . The pathways involved may include inhibition of kinase activity or interference with DNA replication processes .
Comparison with Similar Compounds
2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde can be compared with other similar compounds such as:
2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carboxamide: This compound has a similar structure but with an amide group instead of an aldehyde group.
2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-methanol: This compound features a hydroxyl group in place of the aldehyde group.
Biological Activity
2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde (CAS No. 885618-31-5) is a synthetic compound that has attracted attention due to its potential biological activities, particularly in the field of cancer research. This article aims to summarize the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C₁₁H₁₀ClN₃O₂S
- Molecular Weight : 283.73 g/mol
- Purity : ≥95%
- Physical Form : Pale-yellow to yellow-brown solid
The biological activity of this compound is primarily linked to its interaction with various cellular pathways involved in cancer progression. The compound has been shown to exhibit anti-tumor effects through several mechanisms:
- Inhibition of Cell Proliferation : Studies indicate that this compound can significantly inhibit the proliferation of various cancer cell lines, including glioblastoma cells (U87MG) and others. The inhibition is often dose-dependent and correlates with increased apoptosis rates in treated cells.
- Impact on Signaling Pathways : The compound may modulate key signaling pathways such as the Wnt/β-catenin pathway, which is crucial for cell growth and differentiation. By suppressing this pathway, the compound can induce cell cycle arrest and promote apoptosis.
- Synergistic Effects with Other Agents : Research suggests that this compound may enhance the efficacy of other chemotherapeutic agents when used in combination therapies, potentially leading to improved outcomes in resistant cancer types.
In Vitro Studies
Several studies have demonstrated the biological activity of this compound:
- Cell Viability Assays : In vitro assays using U87MG glioblastoma cells showed that treatment with varying concentrations of the compound resulted in a significant reduction in cell viability compared to untreated controls. The half-maximal inhibitory concentration (IC50) values were determined through dose-response curves.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 5 | 80 |
| 10 | 50 |
| 20 | 30 |
- Apoptosis Induction : Flow cytometry analysis revealed an increase in apoptotic cells following treatment with the compound, indicating its potential as an anti-cancer agent.
Case Studies
- Combination Therapy with Temozolomide :
- Mechanistic Insights :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
